N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide
Overview
Description
N,N-Dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide is a chemical compound with the molecular formula C8H9N5OS. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar triazolo[1,5-a]pyridine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that many compounds with a similar structure bind to their targets via non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with a similar structure have been found to affect various pathways related to their targets .
Pharmacokinetics
One study suggests that a compound with a similar structure demonstrated increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .
Result of Action
Compounds with a similar structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1 inhibitors, jak1 inhibitors, and jak2 inhibitors .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions .
Cellular Effects
Similar compounds have been found to have significant effects on cell function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been found to have varying effects at different dosages .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including:
Microwave-Mediated Synthesis: This method involves the use of microwave radiation to accelerate the reaction, resulting in a catalyst-free synthesis of the compound[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Multicomponent Reactions: A multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal can be used to achieve regioselective synthesis.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of N,N-Dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide and its derivatives have been studied extensively. These compounds exhibit antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for various diseases, including infections and cancer.
Industry: The compound is also used in the agricultural industry for the development of pesticides and herbicides due to its biological activity.
Comparison with Similar Compounds
Rilmazafone: A benzodiazepine derivative with a similar triazolopyrimidine core.
Other Triazolopyrimidines: Various analogs of triazolopyrimidines with different substituents and functional groups.
Uniqueness: N,N-Dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide is unique due to its specific structural features and biological activities
Properties
IUPAC Name |
S-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-12(2)8(14)15-6-3-9-7-10-5-11-13(7)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZYPRKKVGPRBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN2C(=NC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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